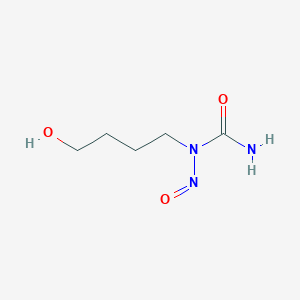

N-(4-Hydroxybutyl)-N-nitrosourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

108278-69-9 |

|---|---|

Molecular Formula |

C5H11N3O3 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-(4-hydroxybutyl)-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |

InChI Key |

QCWHWSHWDMNXAP-UHFFFAOYSA-N |

SMILES |

C(CCO)CN(C(=O)N)N=O |

Canonical SMILES |

C(CCO)CN(C(=O)N)N=O |

Other CAS No. |

108278-69-9 |

Synonyms |

N-(4-Hydroxybutyl)-N-nitrosourea |

Origin of Product |

United States |

Historical Context and Initial Investigations of N 4 Hydroxybutyl N Nitrosourea

The journey into the carcinogenic properties of N-(4-Hydroxybutyl)-N-nitrosourea began within the broader investigation of nitrosamine (B1359907) compounds. Following the discovery of the carcinogenic activity of nitrosamines, researchers in the mid-20th century sought to identify compounds with specific organotropic effects. A pivotal moment in this endeavor came in 1964 with the work of Druckrey and his collaborators, who first described the potent and selective carcinogenic activity of BBN on the urinary bladder of rats.

Initial investigations were primarily focused on establishing reproducible cancer models. Scientists administered BBN to various laboratory animals, meticulously documenting the resulting pathological changes in the urinary bladder. These early studies consistently demonstrated that BBN could reliably induce tumors that were histologically similar to human urothelial carcinomas. This reliability and specificity set the stage for BBN to become a standard tool in experimental oncology.

Significance of N 4 Hydroxybutyl N Nitrosourea in Experimental Carcinogenesis Research

The paramount significance of BBN in experimental carcinogenesis lies in its utility for creating robust and relevant animal models of urinary bladder cancer. These models have been instrumental in dissecting the multistep process of carcinogenesis, from initial cellular changes to the development of invasive tumors. The ability to consistently induce tumors with features resembling human bladder cancer has made the BBN model invaluable for a variety of research applications.

The BBN-induced rodent model is considered an orthotopic model, meaning the cancer develops in its natural environment, allowing for the study of the tumor in the context of its surrounding tissues and the host's immune response. This is a critical advantage for understanding the complex interplay between the tumor and its microenvironment. The spectrum of urothelial lesions induced by BBN in animals, which includes hyperplasia, papilloma, and invasive carcinoma, mirrors the progression of bladder cancer in humans. nih.gov

Researchers have utilized these models to investigate the efficacy of potential chemotherapeutic and chemopreventive agents. By inducing tumors with BBN and then administering test compounds, scientists can assess the potential of these agents to prevent tumor formation or treat existing tumors in a controlled setting.

Evolution of Research Perspectives on N 4 Hydroxybutyl N Nitrosourea in Biological Systems

Established Synthetic Routes for N-(4-Hydroxybutyl)-N-nitrosourea

The synthesis of this compound is typically achieved through a two-step process. This method involves the initial formation of a urea (B33335) intermediate, which is subsequently nitrosated to yield the final product.

The first step is the synthesis of the precursor, N-(4-Hydroxybutyl)urea. This is accomplished by the reaction of 4-amino-1-butanol (B41920) with an alkali metal cyanate (B1221674), such as potassium cyanate, in an acidic aqueous solution. orgsyn.orgresearchgate.net The primary amine group of 4-amino-1-butanol acts as a nucleophile, attacking the cyanate ion to form the corresponding urea derivative. The reaction is generally carried out under mild conditions. researchgate.net

The second step involves the nitrosation of the N-(4-Hydroxybutyl)urea intermediate. This transformation is typically carried out using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The acidic environment, often established with an acid like formic acid, facilitates the formation of nitrous acid (HNO₂) from sodium nitrite. The nitrous acid then reacts with the urea derivative to introduce the nitroso group, yielding this compound. This general approach is a common method for the synthesis of various N-nitrosourea compounds.

Role of Precursor Compounds in this compound Synthesis

The synthesis of this compound relies on several key precursor compounds, each with a specific role in the reaction sequence.

4-Amino-1-butanol: This bifunctional molecule provides the foundational structure of the final compound. It contains both a primary amine group and a primary alcohol group. The amine group is essential for the formation of the urea linkage in the first step of the synthesis. The hydroxyl group remains as a key functional feature of the final this compound molecule.

Potassium Cyanate (or Sodium Cyanate): This reagent serves as the source of the carbonyl group and the second nitrogen atom required for the formation of the urea moiety. orgsyn.orgresearchgate.net In an acidic solution, it generates isocyanic acid (HNCO), which readily reacts with the primary amine of 4-amino-1-butanol.

Sodium Nitrite: This compound is the primary nitrosating agent. youtube.commdpi.com In the presence of an acid, it is converted to nitrous acid, which is the active species responsible for the introduction of the nitroso (-N=O) group onto the urea nitrogen.

Acid (e.g., Formic Acid or Hydrochloric Acid): The acid plays a crucial role in two stages of the synthesis. In the first step, it facilitates the formation of isocyanic acid from the cyanate salt. researchgate.net In the second step, it catalyzes the nitrosation reaction by converting sodium nitrite into the active nitrosating agent, nitrous acid. youtube.commdpi.com

The selection and purity of these precursors are critical for achieving a good yield and purity of the final product.

Advancements and Optimization of Synthetic Pathways for this compound Research Applications

While a specific, highly optimized protocol for this compound is not extensively documented in publicly available literature, general principles for the optimization of N-nitrosourea synthesis can be applied. Research in this area often focuses on improving reaction yields, simplifying purification procedures, and ensuring the safety and scalability of the synthesis.

Optimization of the urea formation step can involve adjusting the pH of the reaction medium, the stoichiometry of the reactants, and the reaction temperature to maximize the yield and minimize the formation of byproducts. researchgate.net For the nitrosation step, controlling the temperature is crucial as N-nitrosoureas can be thermally unstable. The rate of addition of the nitrosating agent and the specific acid used can also significantly impact the outcome of the reaction.

Modern advancements in synthetic chemistry, such as the use of continuous flow reactors, have been shown to improve the safety and efficiency of synthesizing potentially unstable compounds like N-nitrosoureas. nih.gov This technology allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates. nih.gov While not specifically reported for this compound, such techniques represent a potential avenue for the advancement of its synthesis for research applications.

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating the mechanisms of chemical reactions and metabolic pathways of compounds. nih.gov For this compound, isotopic labels can be incorporated at various positions to track the fate of the molecule in different biological or chemical systems.

One common strategy involves the use of carbon-14 (B1195169) (¹⁴C), a beta-emitting radioisotope. nih.govimist.ma To synthesize ¹⁴C-labeled this compound, one could start with a commercially available ¹⁴C-labeled precursor. For instance, if [¹⁴C]-4-amino-1-butanol is used, the carbon skeleton of the final compound will be labeled. nih.gov Alternatively, using [¹⁴C]-potassium cyanate would introduce the label specifically at the carbonyl carbon of the urea moiety. researchgate.net The synthesis of N-[¹⁴C]ethyl-N-nitrosourea has been reported, demonstrating the feasibility of this approach for related compounds. nih.gov

Enzymatic Activation Mechanisms of this compound

The activation of BHNU is believed to proceed through two primary enzymatic pathways targeting different parts of the molecule: hydroxylation of the butyl chain and decomposition of the nitrosourea (B86855) moiety.

α-Hydroxylation: A crucial activation step for many nitrosamines, and likely for BHNU, is the enzymatic hydroxylation at the α-carbon position of the alkyl chain. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For the related compound BBN, α-hydroxylation has been demonstrated in both liver and urothelial cell homogenates, suggesting that this activation can occur in both the primary metabolizing organ and the target tissue. nih.gov This process leads to the formation of an unstable α-hydroxy-nitrosamine intermediate that can spontaneously decompose to form reactive alkylating species, which are capable of damaging cellular macromolecules like DNA.

Oxidation of the Hydroxybutyl Chain: Another key activation pathway involves the oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain. This oxidation, likely carried out by alcohol and aldehyde dehydrogenases, converts the hydroxyl group into a carboxylic acid, yielding N-(3-Carboxypropyl)-N-nitrosourea. This metabolite is considered an active form, as the corresponding metabolite of BBN, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), is a potent urinary bladder carcinogen in rats. nih.govnih.gov

Identification and Characterization of Active Metabolites of this compound

Based on the metabolic pathways of the analogous compound BBN, several active metabolites of BHNU can be postulated.

The principal active metabolite is likely N-(3-Carboxypropyl)-N-nitrosourea . This metabolite is formed by the oxidation of the terminal hydroxyl group of the parent compound. nih.govnih.gov Further metabolism of this primary active metabolite can occur through β-oxidation of the carboxypropyl chain, a process similar to fatty acid metabolism. This can lead to the formation of other potentially active metabolites.

A study on the metabolic fate of BBN identified several urinary metabolites that provide a model for what might be expected from BHNU metabolism. nih.gov

Table 1: Postulated Metabolites of this compound based on BBN Metabolism

| Parent Compound | Primary Active Metabolite | Subsequent Metabolites (via β-oxidation) |

| This compound | N-(3-Carboxypropyl)-N-nitrosourea | N-(2-Hydroxy-3-carboxypropyl)-N-nitrosourea |

| N-(Carboxymethyl)-N-nitrosourea | ||

| N-(2-Oxopropyl)-N-nitrosourea |

This table is an extrapolation based on the metabolic profile of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.govnih.gov

Enzymatic Deactivation and Detoxification Pathways of this compound

The detoxification of BHNU is essential to mitigate its toxic and carcinogenic potential. Two main pathways are likely involved in its deactivation: conjugation reactions and enzymatic degradation of the nitrosourea group.

Glucuronidation: One of the major detoxification pathways for xenobiotics containing hydroxyl groups is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The parent compound, BHNU, with its terminal hydroxyl group, is a likely substrate for glucuronidation. This process increases the water solubility of the compound, facilitating its excretion in the urine. The primary active metabolite, N-(3-Carboxypropyl)-N-nitrosourea, can also undergo glucuronidation. nih.gov

Enzymatic Degradation of the Nitrosourea Moiety: Nitrosoureas are known to be substrates for certain reductase enzymes. Thioredoxin reductase and glutathione (B108866) reductase can covalently deactivate nitrosoureas by alkylating their thiolate active sites. nih.gov This enzymatic action would represent a direct detoxification mechanism for BHNU, preventing the formation of reactive alkylating species. Additionally, studies on other nitrosamides and nitrosocarbamates have shown that carboxylesterases can play a significant role in their detoxification, particularly in the plasma and liver of rodents. nih.gov

Tissue and Cellular Specific Metabolic Profiles of this compound in Experimental Models

The metabolic profile of BHNU is expected to vary between different tissues and cell types, which can influence its organ-specific toxicity.

Liver: As the primary site of drug metabolism, the liver is expected to have a high capacity for both the activation and deactivation of BHNU. Liver microsomes contain a high concentration of CYP enzymes capable of α-hydroxylation. nih.gov The liver also has robust glucuronidation and other detoxification pathways. nih.gov

Urinary Bladder: The urothelial cells of the urinary bladder are a key target for the carcinogenic effects of the related compound BBN. Studies have shown that these cells possess the enzymatic machinery, including cytochrome P450 enzymes, to metabolize nitrosamines via α-hydroxylation. nih.gov This suggests that local metabolic activation of BHNU within the target tissue could be a critical factor in its toxicity. A comparison of the α-hydroxylation of BBN in rat liver and urothelial cells showed that urothelial cells have a comparable, if not higher, capacity for this activation pathway. nih.gov

Table 2: Comparative α-Hydroxylation of N-nitrosobutyl(4-hydroxybutyl)amine (BBN) in Rat Tissues

| Tissue | Enzyme Source | Vmax (nmol/mg protein per h) |

| Urothelial Cells | Homogenate | 4.47 |

| Liver | Post-mitochondrial Supernatant | 3.21 |

Data from Airoldi et al., 1991. nih.gov This data for BBN suggests a potential for significant local activation of BHNU in the urinary bladder.

Influence of Genetic Polymorphisms on this compound Metabolism in in vitro Systems

While direct studies on the influence of genetic polymorphisms on BHNU metabolism are not available, research on other nitrosoureas and related metabolic enzymes provides valuable insights into potential genetic factors that could affect its biotransformation.

Cytochrome P450 (CYP) Enzymes: Genetic polymorphisms in CYP genes are well-documented and can lead to significant inter-individual differences in drug metabolism. nih.gov Since CYP enzymes are implicated in the activation of BHNU via α-hydroxylation, polymorphisms in specific CYP isoforms could alter the rate of formation of reactive metabolites. For instance, variations in CYP2B1 and CYP2E1 have been shown to affect the metabolism of other nitrosamines. nih.gov

Glutathione S-Transferases (GSTs): GSTs are a family of enzymes involved in the detoxification of a wide range of carcinogens. A study on N-ethyl-N-nitrosourea (ENU) found that the GSTT1 null polymorphism was a significant predictor of the level of ENU-induced DNA damage in vitro in human lymphocytes from never-smokers. nih.gov This suggests that individuals lacking a functional GSTT1 enzyme may have a reduced capacity to detoxify nitrosoureas like BHNU, potentially leading to increased toxicity.

DNA Repair Enzymes: The cellular response to DNA damage induced by the active metabolites of BHNU is also subject to genetic variation. Polymorphisms in DNA repair genes, such as XRCC3 (X-ray repair cross-complementing protein 3), have been associated with altered levels of DNA adducts following exposure to ENU in vitro. nih.gov

The potential impact of these genetic variations highlights the complexity of predicting individual responses to BHNU and underscores the need for further research in this area.

Molecular Mechanisms of Action of N 4 Hydroxybutyl N Nitrosourea

DNA Alkylation by N-(4-Hydroxybutyl)-N-nitrosourea and its Metabolites

The principal mechanism of action for nitrosoureas is the alkylation of DNA, which leads to DNA damage, replication arrest, and the induction of cell death. nih.govresearchgate.net This activity is a direct result of the electrophilic intermediates produced during the compound's decomposition. nih.gov

The 4-hydroxybutyl carbonium ion generated from BHNU is a potent electrophile that covalently binds to nucleophilic sites on DNA bases. nih.govnih.gov While studies specifically characterizing the full spectrum of adducts from BHNU are limited, the known reactivity of nitrosoureas allows for the prediction of the primary DNA lesions. Alkylation can occur on various nitrogen and oxygen atoms within the DNA bases. wikipedia.org

The most common sites of alkylation by similar agents are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). nih.gov However, the most critical lesion from a mutagenic standpoint is the alkylation of the O6 position of guanine. nih.govnih.gov The formation of O6-(4-hydroxybutyl)guanine is highly probable and significant, as this adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov Other potential adducts include 7-(4-hydroxybutyl)guanine (B13864059) and various adducts with adenine and cytosine.

The table below summarizes the likely DNA adducts formed by the reactive metabolites of this compound.

| Adduct Name | DNA Base | Position | Potential Consequence |

| 7-(4-hydroxybutyl)guanine | Guanine | N7 | Depurination, DNA strand breaks |

| O6-(4-hydroxybutyl)guanine | Guanine | O6 | Miscoding, mutations (G:C → A:T) |

| 3-(4-hydroxybutyl)adenine | Adenine | N3 | Cytotoxic, blocks replication |

| O2-(4-hydroxybutyl)cytosine | Cytosine | O2 | Potential for miscoding |

| O4-(4-hydroxybutyl)thymine | Thymine | O4 | Potential for miscoding |

The interaction of alkylating agents with DNA is not entirely random; the local DNA sequence can influence the reactivity of specific base positions. Research on other 2-chloroethylnitrosoureas, such as BCNU and CCNU, has demonstrated a distinct sequence preference. nih.gov These compounds show a higher propensity for alkylating guanine residues that are located within runs of consecutive guanines (e.g., G-G-G). nih.gov Specifically, guanines flanked by other guanines are more susceptible to modification compared to those in other sequence contexts. nih.gov Conversely, guanine residues flanked by thymines on both the 3' and 5' sides exhibit much lower susceptibility to alkylation. nih.gov Given the shared reactive mechanisms among nitrosoureas, it is highly probable that BHNU exhibits a similar preference for alkylating guanine-rich regions of the genome. nih.gov Such regions are often found in the regulatory sequences of genes, suggesting that adduct formation in these areas could have significant consequences for gene expression. nih.gov

Cells have evolved multiple DNA repair pathways to counteract the damaging effects of alkylating agents. The specific pathway employed depends on the type and location of the DNA adduct. nih.gov

Direct Reversal Repair: The most critical lesion, O6-(4-hydroxybutyl)guanine, is primarily repaired by the O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. nih.govnih.gov This protein acts as a "suicide enzyme," transferring the hydroxybutyl group from the guanine base to one of its own cysteine residues. nih.gov This action directly restores the guanine base but inactivates the AGT protein molecule. nih.gov The efficiency of this repair system is a critical determinant of cell survival and resistance to alkylating agents. nih.gov AGT can also repair other oxygen adducts, such as O4-alkylthymine. biorxiv.org

Base Excision Repair (BER): The BER pathway is responsible for removing smaller, non-helix-distorting adducts, such as 7-(4-hydroxybutyl)guanine and 3-(4-hydroxybutyl)adenine. nih.govmdpi.com The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at this site, and DNA polymerase and ligase complete the repair by inserting the correct nucleotide and sealing the strand. mdpi.com

Nucleotide Excision Repair (NER): While primarily known for repairing bulky, helix-distorting lesions, NER may also play a role in repairing some nitrosourea-induced adducts, particularly if they cause significant structural changes to the DNA. nih.gov

Interaction of this compound with Other Cellular Macromolecules (e.g., Proteins, RNA)

In addition to DNA alkylation, the decomposition of BHNU produces an isocyanate moiety, which has a distinct biological activity: carbamoylation. nih.gov This process involves the covalent modification of proteins and, to a lesser extent, RNA.

Furthermore, nitrosoureas have been shown to inhibit protein synthesis. nih.gov This effect may result from the carbamoylation of ribosomal proteins or the alkylation of ribosomal RNA (rRNA), leading to a disaggregation of polyribosomes and a halt in translation. nih.gov

The table below details the interactions of BHNU's reactive intermediates with other macromolecules.

| Reactive Intermediate | Target Macromolecule | Type of Interaction | Site of Interaction | Potential Consequence |

| Isocyanate | Proteins | Carbamoylation | ε-amino group of lysine, N-terminal amino groups | Altered protein structure, enzyme inactivation (e.g., DNA repair enzymes) |

| 4-hydroxybutyl carbonium ion | RNA (e.g., rRNA, mRNA) | Alkylation | N7 of guanine, other nucleophilic sites | Inhibition of translation, disruption of RNA function |

Perturbation of Cellular Signaling Pathways by this compound

The extensive damage to DNA and other macromolecules caused by BHNU inevitably triggers a cascade of cellular signaling responses designed to manage stress and determine the cell's fate. While direct studies on BHNU's impact on signaling are not widely available, inferences can be drawn from its known molecular effects and from studies on its parent compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

The DNA damage inflicted by BHNU is a potent activator of the DNA Damage Response (DDR) pathway. This involves sensor proteins like ATM and ATR that, upon detecting DNA lesions, phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis (programmed cell death).

In studies of bladder carcinogenesis induced by BBN, alterations in several key signaling pathways have been observed. These include the activation of the STAT3/MYC pathway and increased expression of Hepatocyte Growth Factor (HGF), which can promote cell proliferation and survival. bohrium.com Given that BHNU is a potent carcinogen, it is plausible that it perturbs similar pro-survival and pro-proliferative pathways. Other pathways commonly affected by carcinogens and DNA damaging agents include the PI3K/Akt and NF-κB signaling cascades, which are central regulators of cell growth, survival, and inflammation. frontiersin.org

Induction of Oxidative Stress by this compound in Cellular Models

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another likely consequence of BHNU exposure. This can occur through at least two mechanisms.

First, the cellular metabolism of xenobiotics can sometimes generate ROS as byproducts. Second, and more significantly, the presence of extensive DNA damage itself can trigger an increase in intracellular ROS levels. nih.govnih.gov This phenomenon is considered a generalized cellular stress response. nih.gov The damaged DNA and the activation of the DDR can lead to mitochondrial dysfunction, a primary source of endogenous ROS. mdpi.com

Genotoxicity and Mutagenicity of N 4 Hydroxybutyl N Nitrosourea in Experimental Systems

Analysis of Mutational Spectra Induced by N-(4-Hydroxybutyl)-N-nitrosourea in Model Genes

The mutagenic profile of this compound and its related compounds has been investigated in various experimental systems. A related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which is a potent bladder carcinogen, has been shown to be mutagenic in Salmonella typhimurium strains TA1535 and TA100. nih.gov The responsiveness of these strains indicates that BBN and its metabolites cause base-pair substitution mutations. The mutagenicity of BBN in this assay was dependent on metabolic activation by a rat liver S-9 fraction. nih.gov

Studies on other N-nitrosourea compounds, such as N-ethyl-N-nitrosourea (ENU), provide further detail on the types of mutations induced by this class of chemicals. In diploid human fibroblasts, ENU predominantly causes single base substitutions. nih.gov A significant difference in the mutational spectra was observed between cells proficient (Mer+) and deficient (Mer-) in the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). The frequency of G:C to A:T transitions was markedly higher in Mer- cells, indicating that the O6-ethylguanine adduct is a primary mutagenic lesion that is repaired by AGT. nih.gov Additionally, a high frequency of T:A to A:T transversions was observed in both Mer+ and Mer- cells treated with ENU, suggesting that ethylated thymine (B56734) adducts are also significant pre-mutagenic lesions. nih.gov

Table 1: Mutational Spectra of N-Ethyl-N-Nitrosourea (ENU) in Human Fibroblasts

| Cell Type | Mutation Type | Frequency | Implicated Lesion |

|---|---|---|---|

| Mer- (AGT deficient) | G:C → A:T transitions | Higher | O6-ethylguanine |

| Mer+ and Mer- | T:A → A:T transversions | High | O2-ethylthymine, N3-ethylthymine |

Data derived from studies on the hprt gene in diploid human fibroblasts. nih.gov

Assessment of Chromosomal Aberrations and Micronucleus Formation by this compound

The genotoxicity of this compound can also be assessed by its ability to induce larger-scale genetic damage, such as chromosomal aberrations and micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. dntb.gov.uanih.gov Their formation is a hallmark of exposure to genotoxic agents that cause DNA breaks (clastogens) or interfere with the mitotic spindle (aneugens). dntb.gov.uaresearchgate.net

While direct studies on micronucleus formation by this compound were not found in the search results, research on other nitrosamines and nitrosoureas confirms their potential to cause such damage. For example, a study on 15 nitrosamine (B1359907) drug substance-related impurities (NDSRIs) in human TK6 cells found that seven of them induced concentration-dependent increases in micronuclei after metabolic activation. nih.gov Similarly, N-methyl-N-nitrosourea (MNU) has been shown to induce both chromatid aberrations and micronuclei in a dose-dependent manner in barley root tip cells. nih.gov The micronucleus test in these systems serves as a reliable and rapid method for quantifying chromosome damage. nih.gov Given that this compound is a known genotoxic agent, it is highly probable that it also induces chromosomal aberrations and micronucleus formation in susceptible biological systems.

Role of this compound in Gene Expression Alterations

Exposure to this compound or its precursor, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), can lead to significant alterations in gene expression profiles, particularly in target tissues like the bladder epithelium. In studies of mouse bladder tumors induced by BBN, a wide range of gene expression changes has been identified. houstonmethodist.orgnih.gov

Analysis of these tumors revealed 1,164 known genes with altered expression compared to normal bladder tissue. houstonmethodist.orgnih.gov Key findings include the upregulation of genes involved in the EGFR-Ras signaling pathway, transcription factors, and cell cycle-related genes. Conversely, genes that were downregulated included those related to mitogen-activated protein kinases, cell cycle checkpoints, and certain signaling subfamilies like Rab and Rho. houstonmethodist.orgnih.gov These alterations point to a complex interplay of pathways that control cell proliferation, differentiation, signal transduction, and apoptosis. Specifically, pathways such as the TGF-β signaling pathway and the G13 signaling pathway were found to have multiple differentially expressed genes, suggesting their crucial role in bladder tumorigenesis induced by this carcinogen. houstonmethodist.orgnih.gov

Table 2: Altered Gene Expression in Mouse Bladder Tumors Induced by Hydroxybutyl(butyl)nitrosamine

| Gene Category/Pathway | Status | Examples of Involved Genes/Components |

|---|---|---|

| EGFR-Ras Signaling | Upregulated | EGFR, Ras |

| Cell Cycle Regulation | Upregulated & Downregulated | Cell cycle-related genes (up), Cell cycle checkpoint genes (down) |

| Transcription Factors | Upregulated | Jun, NFκB |

| TGF-β Signaling Pathway | Differentially Expressed | TbR-I, STAT1, Smad1, Smad2 |

| G13 Signaling Pathway | Differentially Expressed | p115 RhoGEF, RhoGD13, MEKK4A/B, PI3KA, JNK |

Data from oligonucleotide array analysis of carcinogen-induced mouse bladder tumors. houstonmethodist.orgnih.gov

Comparative Genotoxicity of this compound in Different Cell Lines and Organisms

The genotoxic effects of this compound and its related compounds can vary depending on the biological system being tested, highlighting the importance of species and cell-type specificity. For instance, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) requires metabolic activation by a rat liver S-9 mix to show mutagenicity in Salmonella typhimurium. nih.gov This indicates that the metabolic capabilities of the organism or cell line are crucial for the genotoxic potential of this compound.

Early studies on the pathological changes induced by BBN in the bladder epithelium revealed differences across various animal species, including rats, mice, guinea pigs, and hamsters. nih.gov This species specificity suggests that metabolic pathways and DNA repair capacities likely differ among these organisms, leading to varying susceptibilities to the carcinogenic effects of BBN.

Comparative studies with other nitrosamines have also shown species- and cell-line-specific differences. For example, when testing six N-nitroso derivatives of beta-adrenergic-blocking drugs, some compounds were more genotoxic to rat hepatocytes, while others were more active against human hepatocytes. researchgate.net These compounds were not genotoxic in Chinese hamster lung V79 cells, further emphasizing that metabolic activation is a key determinant of their genotoxicity. researchgate.net The cytotoxic effects of N-ethyl-N-nitrosourea (ENU) have also been compared across different cell types, such as mouse primordial germ cells, where it was found to inhibit growth and induce apoptosis. nih.gov These findings underscore the principle that the genotoxicity of a compound like this compound is not absolute but is influenced by the specific biological context of the cells or organism being exposed.

Carcinogenic Potential and Underlying Mechanisms of N 4 Hydroxybutyl N Nitrosourea in Experimental Models

Organ-Specific Carcinogenicity of N-(4-Hydroxybutyl)-N-nitrosourea in Animal Models (e.g., Urogenital Tract, Liver, Kidney)

This compound (BBN) exhibits a remarkable and selective carcinogenic activity, primarily targeting the urogenital tract, and specifically the urinary bladder, in a variety of animal models. This organotropism has established BBN as a cornerstone for inducing experimental bladder cancer that histologically resembles the human disease. nih.govnih.gov

In rodents, particularly mice and rats, administration of BBN consistently leads to the development of urothelial carcinomas. iiarjournals.org Studies have demonstrated that BBN reproducibly induces high-grade, invasive cancers in the urinary bladder, while showing little to no carcinogenic effect in other tissues such as the liver, kidney, ureter, or forestomach. nih.gov This high degree of tissue specificity is a key feature of BBN-induced carcinogenesis. The spectrum of urothelial lesions induced by BBN can vary depending on the animal species, but the resulting tumors are morphologically and molecularly similar to human bladder cancer, making it an invaluable experimental tool. iiarjournals.orgoup.com

While the primary target of BBN is the urinary bladder, some studies have reported carcinogenic effects in other organs, albeit to a much lesser extent. For instance, its parent compound, N,N-dibutylnitrosamine (DBN), from which BBN is a metabolite, can induce tumors in the liver and esophagus. iiarjournals.org Furthermore, some homologs of BBN have been shown to induce hepatomas in rats. nih.gov However, the predominant and most well-documented carcinogenic effect of BBN remains its potent and selective induction of urinary bladder tumors.

Table 1: Organ-Specific Carcinogenicity of this compound (BBN) in Animal Models

| Animal Model | Primary Target Organ | Other Affected Organs (Less Frequent) | Reference |

|---|---|---|---|

| Mice | Urinary Bladder | - | nih.gov |

| Rats | Urinary Bladder | Liver, Esophagus (with parent compound DBN) | iiarjournals.orgnih.gov |

| Dogs | Urinary Bladder | - | |

| Hamsters | Urinary Bladder | - |

Molecular Events Underlying Tumor Initiation by this compound

The carcinogenic activity of this compound is rooted in its ability to act as a potent mutagen, initiating tumorigenesis through the induction of DNA damage. BBN is classified as a genotoxic or DNA-reactive carcinogen. iiarjournals.org Its mechanism of action involves metabolic activation, leading to the formation of reactive electrophilic species that can interact with cellular macromolecules, most critically, DNA.

Studies have shown that BBN treatment leads to a high level of mutagenesis specifically in the urothelial cells of the urinary bladder. nih.gov The types of mutations induced by BBN are predominantly G-A or C-T transitions. iiarjournals.org These mutations can occur in critical genes that regulate cell growth and differentiation, such as the p53 tumor suppressor gene and the Ras family of proto-oncogenes. iiarjournals.org For instance, research has demonstrated the activation of the H-ras oncogene in rat bladder tumors induced by BBN.

The mutagenic potential of BBN has been confirmed in bacterial reverse mutation assays, such as the Ames test, where it was shown to be mutagenic to Salmonella typhimurium strains TA1535 and TA100 in the presence of a metabolic activation system (S-9 mix). iiarjournals.org Furthermore, its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine, which is also a bladder carcinogen, has been found to be mutagenic without the need for metabolic activation.

Role of this compound in Tumor Promotion and Progression in Experimental Carcinogenesis

In the multi-stage process of carcinogenesis, this compound primarily functions as a potent tumor initiator. Its role in tumor promotion and progression is often studied in two-stage carcinogenesis models, where an initial, sub-carcinogenic dose of BBN is followed by chronic administration of a tumor-promoting agent.

Several studies have demonstrated that after initiation with BBN, subsequent treatment with various promoting agents can significantly enhance the development of bladder tumors. For example, sodium saccharin (B28170) has been shown to act as a potent promoter of BBN-induced bladder carcinogenesis in rats. nih.govnih.govnih.gov Similarly, other substances like butylated hydroxyanisole (BHA), DL-tryptophan, and sodium L-ascorbate have been identified as promoters in this model. nih.govnih.gov

The progression of BBN-induced lesions from preneoplastic stages, such as hyperplasia and dysplasia, to non-invasive papillary tumors and eventually to invasive carcinomas has been well-documented. Histological examinations of animals treated with BBN reveal a time-dependent progression of urothelial changes. Early changes include simple and focal hyperplasia, which can then progress to papilloma and carcinoma in situ, and ultimately to invasive transitional cell carcinoma. nih.govnih.gov Studies have shown that BBN can induce highly invasive carcinomas that penetrate the bladder wall, providing a valuable model for studying advanced stages of bladder cancer. nih.gov

Cellular Proliferation and Apoptosis Modulation by this compound in Preneoplastic Lesions

The development and progression of tumors induced by this compound are characterized by a dysregulation of the delicate balance between cellular proliferation and apoptosis (programmed cell death).

BBN administration has been shown to induce urothelial proliferation. Histological studies reveal an increase in the number of cell layers in the urothelium, indicating a proliferative response to the carcinogen. nih.gov This increased cell division can contribute to the expansion of initiated cell populations and the development of preneoplastic lesions such as hyperplasia. Studies have also investigated the impact of stimulating urothelial proliferation, for instance through partial cystectomy, on BBN-induced carcinogenesis, suggesting a complex relationship between cell turnover and tumor development. nih.gov

Concurrently, BBN also modulates apoptosis. Research has demonstrated a significant increase in the incidence of apoptosis in BBN-induced rat bladder lesions, particularly in invasive transitional cell carcinomas, when compared to normal urothelium. nih.gov This suggests that while some cells undergo programmed cell death in response to the carcinogenic insult, others escape this process and continue to proliferate, leading to tumor growth. The interplay between proliferation and apoptosis is a critical determinant of the fate of preneoplastic lesions. For instance, studies have shown that chemopreventive agents can alter this balance, leading to a decrease in the incidence of precancerous lesions. nih.gov

Table 2: Modulation of Cellular Events by this compound in Bladder Carcinogenesis

| Cellular Process | Effect of BBN | Associated Lesions | Reference |

|---|---|---|---|

| Cellular Proliferation | Increased | Hyperplasia, Papilloma | nih.govnih.gov |

| Apoptosis | Increased | Dysplasia, Carcinoma | nih.govnih.gov |

Interaction of this compound with Other Carcinogens in Experimental Co-Exposure Studies

The carcinogenic effects of this compound can be modified through co-exposure with other chemical agents. These interactions can be synergistic or additive, leading to an enhanced carcinogenic response.

A notable example is the interaction between BBN and arsenic. Studies in mice have shown a mutual promotion of bladder carcinogenesis when BBN and arsenic are administered together. nih.gov Arsenic was found to promote BBN-induced urothelial carcinoma formation and dose-dependently worsen BBN-promoted dysplasia. nih.gov This co-carcinogenic effect highlights the potential for environmental and occupational exposures to influence the risk of bladder cancer.

Another example involves the interaction of BBN with phenobarbital (B1680315), a known tumor promoter in the liver. While BBN is primarily a bladder carcinogen, co-administration with phenobarbital has been shown to induce hyperplastic liver nodules in rats. oup.com This demonstrates that the organ-specific carcinogenic effects of BBN can be influenced by the presence of other agents that target different tissues.

Furthermore, studies on two-stage carcinogenesis have shown that the promoting effects of different chemicals on BBN-initiated bladder tumors can be additive or synergistic. For instance, the sequential or simultaneous administration of multiple promoters, such as sodium saccharin, DL-tryptophan, and sodium L-ascorbate, can lead to a significantly higher yield of bladder tumors compared to the administration of a single promoter. nih.gov These findings underscore the complex nature of chemical carcinogenesis and the importance of considering combined exposures when assessing cancer risk.

Table 3: Interactions of this compound (BBN) with Other Carcinogens

| Co-Exposed Carcinogen | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Arsenic | Mice | Mutual promotion of bladder carcinogenesis | nih.gov |

| Phenobarbital | Rats | Induction of hyperplastic liver nodules | oup.com |

| Sodium Saccharin | Rats | Promotion of bladder tumor development | nih.govnih.govnih.gov |

| Butylated Hydroxyanisole | Rats | Promotion of bladder tumor development | nih.gov |

Analytical Methodologies for N 4 Hydroxybutyl N Nitrosourea and Its Metabolites in Biological Matrices

Chromatographic Techniques for N-(4-Hydroxybutyl)-N-nitrosourea and its Metabolites (e.g., HPLC-MS, GC-MS)

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for BHNU and its metabolites. These techniques offer high sensitivity and selectivity, which are essential for distinguishing and quantifying these compounds within complex biological fluids and tissues. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like many nitrosamines and their metabolites. nih.gov HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification.

For nitrosamine (B1359907) analysis, reversed-phase HPLC is commonly employed. The choice of the stationary phase, such as C18 or phenyl-hexyl, and the composition of the mobile phase are optimized to achieve the best separation of the target analytes from matrix components. docuchem.com The use of high-resolution mass spectrometry (HRMS) further enhances the specificity of detection, which is crucial when analyzing complex samples. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. restek.com For non-volatile compounds like BHNU and some of its metabolites, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.netresearchgate.net This process converts the analytes into derivatives that are amenable to GC analysis. Common derivatization reagents include pentafluorobenzyl bromide (PFB-Br). researchgate.netresearchgate.netmdpi.com

The selection between HPLC-MS and GC-MS often depends on the specific properties of the analytes and the nature of the biological matrix. While GC-MS can offer excellent sensitivity, the need for derivatization can introduce additional steps and potential for sample loss or variability. nih.gov HPLC-MS, on the other hand, can often analyze a wider range of compounds without derivatization. nih.gov

Table 1: Comparison of Chromatographic Techniques for Nitrosamine Analysis

| Feature | HPLC-MS | GC-MS |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. |

| Applicability | Wide range of non-volatile and thermally labile compounds. nih.gov | Volatile and thermally stable compounds; non-volatile compounds require derivatization. restek.com |

| Derivatization | Often not required. | Frequently necessary for polar and non-volatile analytes. researchgate.netresearchgate.net |

| Sensitivity | High, often in the ppb to ppt (B1677978) range. nih.gov | Very high, capable of reaching low ppb levels. restek.com |

| Selectivity | High, especially with tandem MS (MS/MS) or HRMS. fda.gov | High, particularly with MS/MS detection. restek.com |

Spectroscopic Methods for Detection and Quantification of this compound Related Compounds

While chromatographic techniques coupled with mass spectrometry are predominant, other spectroscopic methods can play a role in the detection and quantification of BHNU and related compounds, particularly for in vitro studies or when high-throughput screening is required.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the detection of nitrosamines, as they typically exhibit a characteristic UV absorption maximum. sigmaaldrich.com However, the sensitivity and selectivity of UV-Vis detection are generally lower than those of mass spectrometry, making it less suitable for the analysis of trace levels in complex biological matrices without extensive sample cleanup.

Development and Validation of Immunoassays for this compound Adducts

Immunoassays are highly specific and sensitive methods that can be developed for the detection of BHNU-DNA adducts, which are critical biomarkers of its genotoxic activity. These assays rely on the production of monoclonal or polyclonal antibodies that specifically recognize and bind to the adducts.

The development process involves synthesizing the BHNU-DNA adduct of interest and using it as an antigen to immunize animals, typically mice or rabbits, to generate an immune response. nih.gov The resulting antibodies are then screened for their specificity and affinity. gyrosproteintechnologies.com Enzyme-linked immunosorbent assays (ELISAs) are a common format for immunoassays, offering a high-throughput platform for quantifying adduct levels in biological samples. nih.gov

The validation of these immunoassays is a critical step to ensure their reliability. nih.gov Key validation parameters include accuracy, precision, specificity, selectivity, and the limits of detection (LOD) and quantification (LOQ). frontiersin.org The development of well-characterized monoclonal antibodies is often preferred to ensure a consistent and long-term supply of a highly specific reagent. nih.gov

Advanced Methodologies for the Quantitative Analysis of this compound in Research Samples

The drive for ever-lower detection limits and higher throughput has led to the development of advanced analytical methodologies. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a state-of-the-art technique that offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC-MS. nih.gov

The use of stable isotope-labeled internal standards is a crucial component of advanced quantitative methods. These standards, which have the same chemical structure as the analyte but contain one or more heavy isotopes (e.g., ¹³C, ¹⁵N), are added to the sample at a known concentration at the beginning of the analytical procedure. They co-elute with the analyte and are distinguished by the mass spectrometer, allowing for accurate correction for any sample loss during extraction and for matrix effects during ionization. nih.gov

Bioanalytical Challenges and Solutions in this compound Research

The analysis of BHNU and its metabolites in biological matrices presents several challenges. The inherent complexity of biological samples, such as plasma, urine, and tissue homogenates, can lead to significant matrix effects, where other components in the sample interfere with the ionization of the analyte, leading to suppression or enhancement of the signal. mdpi.com The low concentrations at which these compounds are often present further complicate their accurate measurement. mdpi.com

The stability of the analytes during sample collection, storage, and processing is another critical consideration. Nitrosamines can be susceptible to degradation, and appropriate measures must be taken to prevent this. mdpi.com

Solutions to these challenges include:

Thorough Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to remove interfering substances and enrich the analytes of interest. mdpi.com

Optimized Chromatographic Conditions: Careful selection of the column, mobile phase, and gradient conditions can separate the analytes from co-eluting matrix components. docuchem.com

Use of Tandem Mass Spectrometry (MS/MS): This technique provides an additional layer of selectivity by monitoring specific fragmentation patterns of the analyte, reducing the impact of interfering compounds. restek.com

Matrix-Matched Calibration Standards: Preparing calibration standards in a biological matrix that is similar to the study samples can help to compensate for matrix effects.

Method Validation: Rigorous validation of the analytical method is essential to demonstrate its accuracy, precision, and reliability for the intended application. gyrosproteintechnologies.comnih.gov

Advanced Research Topics and Future Directions for N 4 Hydroxybutyl N Nitrosourea Studies

Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in N-(4-Hydroxybutyl)-N-nitrosourea Research

The integration of "omics" technologies is revolutionizing the study of BBN-induced bladder cancer, allowing for a comprehensive, system-wide analysis of molecular changes.

Genomics and Transcriptomics: Genomic analysis of BBN-induced bladder tumors in mice has revealed a mutational landscape remarkably similar to that of muscle-invasive bladder cancer (MIBC) in humans. nih.gov These tumors are characterized by a high mutational burden, with frequent mutations in key cancer-related genes such as Trp53. nih.gov Studies have analyzed specific gene mutations, such as those in the p53 gene, in BBN-induced bladder tumors in rats. nih.gov Transcriptomic profiling has further shown that BBN-induced tumors in mice align with the basal-like molecular subtype of human urothelial carcinoma, which is associated with cancer stem-cell features. nih.gov This research has also highlighted the dynamics of the immune response during carcinogenesis, noting an upregulation of IFNγ responsive genes, which could account for lymphocytic infiltration in the early stages of malignant transformation. nih.gov

Proteomics: Proteomic analyses of urothelial cancer provide a powerful tool for identifying aberrantly expressed proteins that may serve as therapeutic targets or biomarkers. biocloud.net In-depth proteomic studies of human urothelial cancer have successfully identified distinct prognostic subtypes based on protein abundance patterns. nih.gov Although broad proteomic screens specific to BBN-induced models are an emerging area, targeted studies have identified key protein changes. For instance, the protein uroplakin-1A, which is highly expressed in normal urothelium, was found to be downregulated in BBN-induced bladder cancers. researchgate.net Quantitative proteomics applied to bladder cancer cell lines has identified hundreds of differentially expressed proteins, with subsequent silencing of one such protein, UDP-N-acetylhexosamine pyrophosphorylase (UAP1), leading to reduced cancer cell proliferation, invasion, and migration. biocloud.net

Metabolomics: Metabolomics is a promising field for identifying biomarkers of exposure and effect. mdpi.com The analysis of metabolites in biofluids like urine can reveal signatures associated with BBN exposure and subsequent cancer development. Studies have focused on identifying BBN and its metabolites, such as N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), in urine as indicators of exposure and endogenous nitrosation. nih.gov This approach is considered a more reliable indicator of exposure than measuring the parent compound alone, especially for extensively metabolized nitrosamines. nih.gov The application of broad, untargeted metabolomic analyses represents a significant future direction for discovering novel metabolic pathways perturbed by BBN.

High-Throughput Screening Approaches for Identifying this compound Interactions

High-throughput screening (HTS) offers a rapid and efficient method to screen large libraries of small molecules to identify compounds that interact with specific biological targets or pathways. While HTS has not been extensively applied directly to BBN, the methodologies are highly relevant for advancing BBN-related research.

The primary carcinogenic action of BBN involves its metabolic activation to a species that alkylates DNA, forming DNA adducts and leading to mutations. iiarjournals.org HTS methods can be adapted to identify molecules that interfere with this process or its downstream consequences. For example, protein-DNA interaction enzyme-linked immunosorbent assays (PDI-ELISA) have been developed as a rapid HTS method to identify compounds that disrupt the binding of proteins to nucleic acids. nih.govfiu.edu This approach could be used to find molecules that prevent the binding of repair enzymes to BBN-induced DNA adducts or that inhibit transcription factors activated during carcinogenesis.

Furthermore, HTS can be employed to identify inhibitors of protein-protein interactions (PPIs) that are crucial for cancer progression. nih.govpurdue.eduspringernature.com Many signaling pathways implicated in bladder cancer involve complex PPIs. HTS assays, such as fluorescence polarization or mammalian protein-protein interaction trap (MAPPIT), can screen for small molecules that disrupt these critical interactions, potentially identifying novel therapeutic leads for BBN-induced tumors. purdue.eduspringernature.com

Table 1: Potential High-Throughput Screening Applications in BBN Research

| HTS Method | Target | Potential Application in BBN Research |

| PDI-ELISA | Protein-DNA Interactions | Identify compounds that modulate the binding of transcription factors or DNA repair proteins to DNA in BBN-exposed cells. nih.govfiu.edu |

| Fluorescence Polarization | Protein-Protein Interactions | Screen for inhibitors of key signaling pathway interactions (e.g., Ras pathway) activated in BBN-induced tumors. purdue.edu |

| MAPPIT | Protein-Protein Interactions | Discover modulators of critical protein interactions within cancer cells in a cellular context. springernature.com |

| Cell-Based Phenotypic Screening | Cellular Processes | Identify compounds that reverse the carcinogenic phenotype (e.g., inhibit proliferation, induce apoptosis) in BBN-transformed cells. |

Identification of Novel Biomarkers of Exposure or Effect in Experimental Models of this compound Activity

A crucial area of research is the identification of reliable biomarkers to detect BBN exposure or to monitor the progression of the disease it induces. Biomarkers can be molecules indicating exposure, biological effect, or individual susceptibility.

Biomarkers of Exposure: As a genotoxic agent, BBN's metabolites can serve as direct biomarkers of exposure. The urinary metabolite N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) has been used as a specific indicator of endogenous formation and exposure to BBN's parent compound. nih.gov Future studies could leverage advanced mass spectrometry techniques to identify a broader range of BBN-DNA and protein adducts in urine or tissue, providing a more comprehensive signature of exposure.

Biomarkers of Effect: These biomarkers indicate a biological response to the carcinogen. In BBN-induced models, this includes a spectrum of molecules from proteins to nucleic acids. Immunohistochemical analysis of BBN-induced tumors has shown increased expression of proliferation markers like Ki-67 and basal cell markers such as Keratin 5 (K5) and Keratin 14 (K14), mimicking human bladder cancer progression. researchgate.net Conversely, proteins like uroplakin-1A are downregulated. researchgate.net The search for novel urinary biomarkers is particularly active, as urine is in direct contact with the urothelium. mdpi.com Research is focused on urinary cell-free DNA, DNA methylation patterns, extracellular RNAs, and proteins like cytokeratin fragment-19 (CYFRA21-1) as non-invasive indicators of bladder cancer. mdpi.comxiahepublishing.com Computational and omics approaches are being used to identify novel gene and protein signatures (e.g., RAC3, TPX2) associated with high-risk disease, which can be validated in BBN models. mdpi.com

Development of this compound-Induced Animal Models for Specific Disease Research (e.g., Bladder Cancer Models)

The BBN-induced animal model is one of the most established and reliable systems for studying bladder carcinogenesis. iiarjournals.orgnih.gov Its value lies in the fact that the resulting tumors in rodents closely resemble human urothelial carcinoma in their morphology, biology, and molecular characteristics. nih.gov

The model is highly reproducible and bladder-specific, with a high tumor incidence. nih.gov Researchers have utilized various rodent species and strains, including Wistar and Fischer 344 rats, and C57BL/6 mice, to study the carcinogenic process. researchgate.netnih.gov The pathological progression in these models is well-characterized, moving from simple hyperplasia and dysplasia to carcinoma in situ (CIS) and finally to muscle-invasive tumors, mirroring the progression of human high-risk non-muscle-invasive bladder cancer. researchgate.netnih.gov

This model is invaluable for a range of applications:

Studying Carcinogenesis: It provides a platform to investigate the multi-step process of tumor development and the molecular events at each stage. iiarjournals.org

Evaluating Therapeutics: It is essential for the preclinical testing of new anti-cancer drugs and treatment strategies. nih.gov

Investigating Tumor Microenvironment: The model allows for detailed study of the inflammatory response and immune cell infiltration during cancer initiation and progression. nih.gov

Genetic Studies: It can be combined with genetically engineered mouse models (e.g., knockout or transgenic mice) to dissect the function of specific genes in bladder cancer development. iiarjournals.org

Table 2: Common Rodent Strains in BBN-Induced Bladder Cancer Research

| Animal Model | Strain | Key Features |

| Rat | Fischer 344 | Widely used, well-characterized response to BBN. researchgate.netnih.gov |

| Rat | Wistar | Frequently used to study preneoplastic lesions and tumor development. researchgate.net |

| Mouse | C57BL/6 | Common background for genetic manipulation and immune studies. researchgate.net |

Emerging Research Questions and Methodological Innovations in this compound Studies

The field of BBN research continues to evolve, driven by new questions and innovative techniques.

Emerging Research Questions:

Tumor Heterogeneity: How does BBN induce the molecular and cellular heterogeneity observed in bladder tumors, and how does this relate to different clinical outcomes?

Immune Microenvironment: What are the precise dynamics between BBN-induced tumor cells and the immune system? How can the immune response be modulated to prevent tumor escape and improve immunotherapy efficacy? nih.gov

Epigenetic Mechanisms: Beyond DNA mutations, what is the role of epigenetic alterations (e.g., DNA methylation, histone modification) in initiating and driving BBN-induced carcinogenesis?

Metabolic Reprogramming: How does BBN alter the metabolic landscape of urothelial cells, and can these metabolic shifts be targeted for therapy?

Microbiome Influence: Does the urinary or gut microbiome influence the metabolism of BBN or the host's response to the carcinogen?

Methodological Innovations:

Single-Cell Sequencing: Applying single-cell RNA and DNA sequencing to BBN-induced tumors will allow for unprecedented resolution of tumor heterogeneity and the identification of rare cell populations, such as cancer stem cells.

Advanced In Vitro Models: The development of 3D organoids and "organ-on-a-chip" models using urothelial cells offers a powerful platform for studying BBN's effects in a more physiologically relevant human context. These advanced models can help reduce reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle. mdpi.com

Spatial Omics: Technologies like spatial transcriptomics and proteomics enable the analysis of molecular changes within the morphological context of the tissue, providing insights into the interactions between tumor cells and their microenvironment in BBN-induced lesions.

Liquid Biopsy: Refining techniques for the analysis of circulating tumor DNA (ctDNA), extracellular vesicles, and other biomarkers in the urine and blood of BBN-treated animals will enhance non-invasive monitoring of tumor initiation, progression, and response to therapy. xiahepublishing.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.